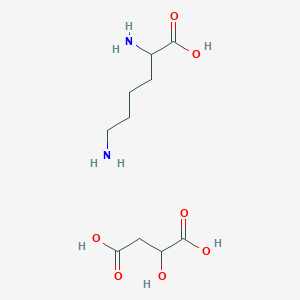
(2S)-2,6-diaminohexanoic acid,(2S)-2-hydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,6-diaminohexanoic acid and (2S)-2-hydroxybutanedioic acid are organic compounds with significant roles in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
-
(2S)-2,6-diaminohexanoic acid (L-lysine)
Biosynthesis: L-lysine is synthesized in microorganisms and plants via the diaminopimelate (DAP) pathway or the α-aminoadipate (AAA) pathway.
Chemical Synthesis: Industrially, L-lysine is produced through fermentation using bacteria such as under controlled conditions of pH, temperature, and nutrient supply.
-
(2S)-2-hydroxybutanedioic acid (L-malic acid)
Biosynthesis: L-malic acid is naturally produced in living organisms as part of the citric acid cycle.
Chemical Synthesis: Industrial production involves the hydration of fumaric acid or maleic acid using catalysts under specific temperature and pressure conditions.
化学反応の分析
Types of Reactions
-
(2S)-2,6-diaminohexanoic acid (L-lysine)
Oxidation: L-lysine can undergo oxidative deamination to produce α-keto acids.
Reduction: It can be reduced to form various derivatives used in pharmaceuticals.
Substitution: L-lysine reacts with acylating agents to form N-acyl derivatives.
-
(2S)-2-hydroxybutanedioic acid (L-malic acid)
Oxidation: L-malic acid can be oxidized to oxaloacetic acid.
Reduction: It can be reduced to form malic acid derivatives.
Substitution: L-malic acid reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acylating agents like acetic anhydride and alcohols are commonly used.
Major Products
L-lysine: α-keto acids, N-acyl derivatives.
L-malic acid: Oxaloacetic acid, malic acid esters.
科学的研究の応用
Chemistry
L-lysine: Used in the synthesis of biodegradable polymers and as a chiral building block in organic synthesis.
L-malic acid: Utilized as a precursor in the synthesis of various organic compounds.
Biology
L-lysine: Essential for protein synthesis and plays a role in collagen formation.
L-malic acid: Involved in the citric acid cycle, crucial for energy production in cells.
Medicine
L-lysine: Used as a dietary supplement to promote growth and tissue repair.
L-malic acid: Employed in the treatment of fibromyalgia and chronic fatigue syndrome.
Industry
L-lysine: Added to animal feed to enhance growth and improve feed efficiency.
L-malic acid: Used as a flavor enhancer and preservative in the food and beverage industry.
作用機序
-
(2S)-2,6-diaminohexanoic acid (L-lysine)
Mechanism: L-lysine is incorporated into proteins during translation by ribosomes. It interacts with various enzymes and receptors, influencing metabolic pathways.
Molecular Targets: Ribosomes, enzymes involved in collagen synthesis, and receptors in the central nervous system.
-
(2S)-2-hydroxybutanedioic acid (L-malic acid)
Mechanism: L-malic acid participates in the citric acid cycle, facilitating the production of ATP through oxidative phosphorylation.
Molecular Targets: Enzymes such as malate dehydrogenase and fumarase.
類似化合物との比較
-
Similar Compounds
L-lysine: Similar amino acids include L-arginine and L-ornithine.
L-malic acid: Similar compounds include citric acid and fumaric acid.
-
Uniqueness
L-lysine: Unique due to its essential role in protein synthesis and its involvement in collagen formation.
L-malic acid: Distinct for its role in the citric acid cycle and its use as a flavor enhancer.
Conclusion
(2S)-2,6-diaminohexanoic acid and (2S)-2-hydroxybutanedioic acid are vital compounds with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and mechanisms of action make them indispensable in various scientific and industrial processes.
特性
分子式 |
C10H20N2O7 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
2,6-diaminohexanoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9) |
InChIキー |
NWZSZGALRFJKBT-UHFFFAOYSA-N |
正規SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B13890124.png)
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)
![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)

![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)

![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)



![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)

